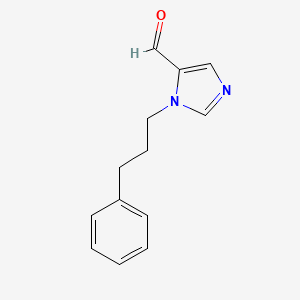

1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde

Beschreibung

1-(3-Phenylpropyl)-1H-imidazole-5-carbaldehyde is a substituted imidazole derivative characterized by a 3-phenylpropyl group at the N1 position and a formyl (-CHO) functional group at the C5 position of the imidazole ring. Imidazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and catalysis due to their electron-rich aromatic system and ability to participate in hydrogen bonding and π-π interactions . The phenylpropyl substituent introduces steric bulk and aromaticity, which may enhance lipophilicity and influence binding interactions in biological systems.

Eigenschaften

IUPAC Name |

3-(3-phenylpropyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-10-13-9-14-11-15(13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCPHIFWZLDUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-phenylpropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then subjected to oxidation to introduce the aldehyde group at the 5-position of the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: 1-(3-Phenylpropyl)-1h-imidazole-5-carboxylic acid.

Reduction: 1-(3-Phenylpropyl)-1h-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Phenylpropyl)-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound with an imidazole ring and an aldehyde functional group. It has a molecular formula of and a molecular weight of approximately 214.27 g/mol. The compound includes a phenylpropyl side chain, influencing its chemical properties and potential biological activities. The SMILES notation for this structure is O=CC1=CN=CN1CCCC1=CC=CC=C1.

Potential Applications

This compound and its related compounds have potential applications in drug synthesis, catalysis, and organic electronics. Research indicates that derivatives containing similar structures have exhibited antibacterial and antifungal properties. Compounds with a 3-phenylpropyl chain have demonstrated high antimicrobial activity against Staphylococcus aureus and various fungi. The imidazole ring is known for its role in biological systems, particularly in enzyme activity and as a component of histidine.

Structural Similarity and Biological Activities

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 1-(3-Phenylpropyl)-1H-imidazole | Imidazole ring + phenylpropyl chain | Antimicrobial activity |

| 1-Methyl-1H-imidazole | Methyl substitution on imidazole | Used in organic synthesis |

| 1-(2-Pyridinyl)-2-propanone | Pyridine ring + ketone | Antitumor properties |

| 4-(3-Phenylpropyl)-2-methylthiazole | Thiazole ring + phenylpropyl chain | Antibacterial activity |

The uniqueness of this compound lies in its specific combination of an imidazole ring with an aldehyde functionality and a long alkyl side chain, which may enhance its lipophilicity and biological interactions compared to others.

Related Research

- Antimicrobial Research : Research on 3-substituted-1H-imidazol-5-yl-1H-indoles and 5-phenyl-1H-imidazoles has identified them as structural scaffolds for anti-MRSA (Staphylococcus aureus) and anti-Cryptococcus neoformans agents .

- Anti-Cancer Agents : Phenoxy thiazoles have been synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells . Compound 13 , with methyl and fluoro substitutes, showed potential cytotoxic efficacy .

- Enzyme Inhibition : Experimental results favored compound 14 with good cytotoxic efficacy with prolonged activity against different cancer cell lines as well as against Dalton’s solid lymphoma progression .

- TryR Dimerization Inhibitors: Imidazole-phenyl-thiazole-based analogs have demonstrated the ability to inhibit the enzyme and kill extracellular and intracellular parasites in cell culture . The most active compounds, 3e and 3f, prevent the growth of parasites at low micromolar concentrations .

Wirkmechanismus

The mechanism of action of 1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function .

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-1H-imidazole-5-carbaldehyde (CAS: 183012-99-9)

- Core Structure : Imidazole with a formyl group at C5.

- Substituent : Isopropyl group at N1 (branched alkyl chain).

- Higher solubility in polar solvents compared to the aromatic-substituted derivative.

- Applications : Used as a catalyst in organic reactions due to its moderate solubility and stability .

Benzimidazole Derivatives with Related Substituents

Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate dihydrate

- Core Structure : Benzimidazole fused with a benzene ring.

- Substituents :

- 3-(Imidazol-1-yl)propyl at N1.

- 4-Chlorophenyl at C2.

- Carboxylate ester at C5.

- Key Differences :

- The benzimidazole core enhances planarity and rigidity, favoring DNA intercalation or enzyme binding.

- The carboxylate ester group increases hydrolytic stability compared to an aldehyde.

Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate

- Substituents :

- 3-(2-Oxopyrrolidin-1-yl)propyl at N1 (introduces hydrogen-bonding capability).

- Phenyl group at C2.

- Key Differences :

- The 2-oxopyrrolidin group enhances solubility in aqueous environments and provides hydrogen-bonding sites.

- The phenyl group at C2 may synergize with the benzimidazole core for enhanced biological activity.

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₃H₁₄N₂O.

Key Observations:

Reactivity : The aldehyde group in the target compound is more reactive than carboxylate esters in benzimidazoles, enabling participation in Schiff base formation or nucleophilic additions.

Structural Rigidity : Benzimidazole derivatives exhibit greater planarity, favoring interactions with flat biological targets (e.g., DNA topoisomerases), while imidazoles offer conformational flexibility.

Biologische Aktivität

1-(3-Phenylpropyl)-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound characterized by its imidazole ring and an aldehyde functional group. Its molecular formula is C13H14N2O, with a molecular weight of approximately 214.27 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal domains.

Chemical Structure and Properties

The unique structure of this compound includes an imidazole ring, an aldehyde group, and a phenylpropyl side chain. This configuration may enhance its lipophilicity and facilitate interactions with biological targets.

Structural Representation

- SMILES Notation : O=CC1=CN=CN1CCCC1=CC=CC=C1

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with a 3-phenylpropyl chain have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and other pathogenic fungi.

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 1-(3-Phenylpropyl)-1H-imidazole | Imidazole ring + phenylpropyl chain | Antimicrobial activity |

| 4-(3-Phenylpropyl)-2-methylthiazole | Thiazole ring + phenylpropyl chain | Antibacterial activity |

| 1-Methyl-1H-imidazole | Methyl substitution on imidazole | Used in organic synthesis |

| 1-(2-Pyridinyl)-2-propanone | Pyridine ring + ketone | Antitumor properties |

The imidazole moiety is known for its role in biological systems, particularly in enzyme activity and as a component of histidine, which may contribute to the biological activities observed in this compound.

Case Studies

A study focusing on the synthesis and biological evaluation of imidazole derivatives highlighted the promising antimicrobial properties of related compounds. For example, certain imidazole-based compounds were found to possess minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential .

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial cells, inhibiting their function and leading to cell death.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing aldehydes and amines under acidic conditions.

- Multi-step Synthetic Approaches : Involving intermediates that incorporate the imidazole ring.

Q & A

Q. What methodologies quantify trace metal impurities introduced during synthesis?

- Methodological Answer : Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with a detection limit of 0.1 ppb. Calibrate with NIST-traceable standards for common catalysts (e.g., Pd, Cu). Sample preparation involves microwave digestion in nitric acid/hydrogen peroxide (3:1 v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.